2-Propoxy-5-propylbenzaldehyde

Description

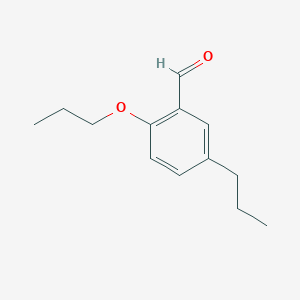

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propoxy-5-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-11-6-7-13(15-8-4-2)12(9-11)10-14/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLNIMHMDDWYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques for 2 Propoxy 5 Propylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 2-Propoxy-5-propylbenzaldehyde, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the propoxy and propyl groups.

The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring will show a characteristic splitting pattern. The proton ortho to the aldehyde group is expected to be the most deshielded of the aromatic protons. The protons of the propoxy group will appear as a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. Similarly, the propyl group will show a triplet for the terminal methyl group and a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the aromatic ring.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet | - |

| Propoxy (-OCH₂CH₂CH₃) | 3.9 - 4.1 | Triplet | 6.5 - 7.5 |

| Propoxy (-OCH₂CH₂CH₃) | 1.7 - 1.9 | Sextet | 7.0 - 8.0 |

| Propoxy (-OCH₂CH₂CH₃) | 0.9 - 1.1 | Triplet | 7.0 - 7.5 |

| Propyl (Ar-CH₂CH₂CH₃) | 2.5 - 2.7 | Triplet | 7.5 - 8.0 |

| Propyl (Ar-CH₂CH₂CH₃) | 1.5 - 1.7 | Sextet | 7.0 - 8.0 |

| Propyl (Ar-CH₂CH₂CH₃) | 0.8 - 1.0 | Triplet | 7.0 - 7.5 |

Note: The predicted chemical shifts and coupling constants are based on general values for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm. The aromatic carbons will appear in the region of δ 110 to 160 ppm, with the carbon attached to the oxygen of the propoxy group being the most deshielded among the ring carbons. The carbons of the propoxy and propyl groups will resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-CHO) | 135 - 145 |

| Aromatic (C-C₃H₇) | 140 - 150 |

| Aromatic (C-H) | 110 - 135 |

| Propoxy (-OCH₂) | 65 - 75 |

| Propoxy (-CH₂-) | 20 - 30 |

| Propoxy (-CH₃) | 10 - 15 |

| Propyl (Ar-CH₂) | 30 - 40 |

| Propyl (-CH₂-) | 20 - 30 |

| Propyl (-CH₃) | 10 - 15 |

Note: The predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Correlation

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent methylene and methyl protons within both the propoxy and propyl chains, as well as between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. HMQC would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show correlations between the aldehyde proton and the aromatic ring carbons, and between the protons of the propoxy and propyl groups and their neighboring aromatic carbons, thus confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy Analysis of Characteristic Bonds

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption band in the region of 1200-1250 cm⁻¹ (asymmetric stretching) and a weaker band around 1000-1050 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and propyl groups will appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aldehyde C-H Stretch | 2700 - 2900 | Weak (two bands) |

| Aldehyde C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1050 | Medium |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is often complementary to IR spectroscopy. In Raman spectroscopy, non-polar bonds and symmetric vibrations tend to produce strong signals.

For this compound, the symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, is expected to give a strong band in the Raman spectrum around 1600 cm⁻¹. The C=O stretching of the aldehyde will also be visible, though typically weaker than in the IR spectrum. The various C-H and C-C stretching and bending vibrations of the alkyl chains and the aromatic ring will also be present, providing a comprehensive vibrational fingerprint of the molecule.

Predicted Raman Shifts for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aldehyde C=O Stretch | 1680 - 1710 | Medium |

| Aromatic Ring Stretch | 1580 - 1620 | Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Note: Predicted Raman shifts and intensities are based on general principles and data from similar compounds.

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. However, no specific mass spectral data for this compound could be retrieved from scientific literature or spectral databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can confirm its elemental composition. Without experimental data, the exact mass of this compound can only be calculated based on its molecular formula, C13H18O2. The theoretical exact mass is a critical piece of data that would be confirmed by HRMS analysis in a laboratory setting.

Table 1: Theoretical Molecular Data for this compound

| Property | Value |

| Molecular Formula | C13H18O2 |

| Exact Mass (Theoretical) | 206.1307 u |

| Molecular Weight (Average) | 206.28 g/mol |

Analysis of Fragmentation Patterns for Structural Information

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that helps in its structural elucidation. For this compound, one could hypothesize potential fragmentation pathways based on its structure, such as the loss of the propoxy or propyl groups, or cleavage of the aldehyde group. However, without actual experimental data, any discussion of fragmentation patterns remains purely speculative.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information about bond lengths, bond angles, and crystal packing. The search for a crystal structure of this compound in crystallographic databases did not yield any results, indicating that this compound has likely not been crystallized and analyzed by this method, or the results have not been made public.

Computational Chemistry and Theoretical Molecular Modeling of 2 Propoxy 5 Propylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can provide detailed insights into molecular orbitals, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT methods are used to determine the electronic structure of molecules by calculating the electron density, from which various ground-state properties can be derived. chemrxiv.orgchemrxiv.org For 2-Propoxy-5-propylbenzaldehyde, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a comprehensive understanding of its electronic characteristics. tandfonline.com

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ucsb.edu The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.commdpi.com

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical potential, chemical hardness, and electrophilicity index. researchgate.netrasayanjournal.co.inajchem-a.com These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. researchgate.net

Interactive Table: Hypothetical Quantum Chemical Descriptors for this compound

Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

| Parameter | Value (eV) | Formula |

| EHOMO | -6.25 | - |

| ELUMO | -1.85 | - |

| Energy Gap (ΔE) | 4.40 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.25 | -EHOMO |

| Electron Affinity (A) | 1.85 | -ELUMO |

| Electronegativity (χ) | 4.05 | (I + A) / 2 |

| Chemical Potential (μ) | -4.05 | -(I + A) / 2 |

| Chemical Hardness (η) | 2.20 | (I - A) / 2 |

| Electrophilicity Index (ω) | 3.73 | μ2 / (2η) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. walisongo.ac.id Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. rasayanjournal.co.in

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atom of the aldehyde group and the hydrogen atoms of the aromatic ring would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. mdpi.comresearchgate.net The charge distribution across the aromatic ring would also be influenced by the electron-donating nature of the propoxy and propyl substituents.

DFT calculations can be employed to predict various spectroscopic parameters with a high degree of accuracy. For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated and compared with experimental data to confirm the molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (1H and 13C). nih.govnih.gov The calculated shifts can aid in the assignment of experimental spectra. Similarly, DFT can be used to compute the vibrational frequencies and corresponding IR intensities. arxiv.orgmdpi.com The theoretical IR spectrum can then be compared with the experimental spectrum to identify characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the aldehyde and the C-O-C stretching of the propoxy group. tandfonline.comresearchgate.net

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Note: The following data is for illustrative purposes. Experimental values would need to be determined empirically.

| 1H NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aldehyde-H | 9.85 | 9.88 |

| Aromatic-H | 7.0-7.5 | 7.1-7.6 |

| O-CH2- | 4.05 | 4.02 |

| IR Frequencies | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

| C=O Stretch | 1695 | 1690 |

| C-O-C Stretch | 1250 | 1255 |

| Aromatic C-H Stretch | 3050 | 3045 |

Before delving into detailed electronic structure analysis, it is essential to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Both ab initio and semi-empirical methods are employed for this purpose. mdpi.com

Ab initio methods solve the Schrödinger equation from first principles without the use of experimental data, offering high accuracy. libretexts.org However, they are computationally demanding. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate than ab initio methods. libretexts.orgscribd.com The choice of method depends on the desired balance between accuracy and computational cost. For a molecule like this compound, these methods can be used to find the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Studies on Ground State Properties

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical methods provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities. acs.org

Analysis of Conformational Space and Preferred Orientations of Substituents

The conformational landscape of this compound is primarily defined by the orientation of its three substituents on the benzene (B151609) ring: the aldehyde, the propoxy, and the propyl groups. The most significant conformational question pertains to the rotation around the C(ring)-CHO bond and the C(ring)-O(propoxy) bond.

For ortho-substituted benzaldehydes, two primary planar conformations of the aldehyde group are considered: O-syn, where the aldehyde oxygen is oriented toward the ortho substituent, and O-anti, where it is oriented away. cdnsciencepub.com In the case of this compound, the O-syn conformation would place the aldehyde's carbonyl oxygen in proximity to the propoxy group, while the O-anti conformation would direct it towards the C-H bond at position 3 of the ring.

Theoretical calculations on analogous 2-alkoxy benzaldehydes suggest that the conformational preference is a delicate balance of steric hindrance and electrostatic interactions. The flexible nature of the propoxy and propyl chains introduces additional rotational isomers. The propoxy group's orientation relative to the ring and the propyl group's chain conformation (e.g., anti vs. gauche) further multiply the number of possible low-energy conformers.

Computational energy mapping, typically performed using Density Functional Theory (DFT) or other quantum mechanical methods, can identify the global minimum energy structure and other low-energy local minima. For this compound, it is predicted that the O-anti conformer may be slightly favored to minimize steric repulsion between the aldehyde group and the bulky propoxy group. However, electrostatic attraction between the carbonyl oxygen and the ether oxygen's region could stabilize the O-syn conformer.

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound Note: The following data is illustrative, based on theoretical principles for similar molecules, as specific computational results for this compound are not publicly available.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kJ/mol) | Predicted Population (300 K) |

|---|---|---|---|

| O-anti | ~180° | 0.00 | ~65% |

| O-syn | ~0° | ~2.5 | ~35% |

Exploration of Intermolecular Interactions and Solvent Effects on Molecular Conformation

The conformational equilibrium of this compound can be significantly influenced by its environment. nih.gov Solvent effects are typically modeled computationally using either implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation.

In nonpolar solvents, intramolecular forces (steric and electrostatic) are dominant, and the gas-phase conformational preferences are largely maintained. However, in polar solvents, the molecule's dipole moment becomes a critical factor. ias.ac.in Different conformers can have varying dipole moments; the conformer with the larger dipole moment will be preferentially stabilized by a polar solvent. cdnsciencepub.comcdnsciencepub.com

For this compound, the O-syn conformer is expected to have a different dipole moment than the O-anti conformer due to the relative orientation of the polar C=O and C-O bonds. In polar aprotic solvents (e.g., acetone, DMSO), the conformer with the higher dipole moment would be stabilized. In polar protic solvents (e.g., ethanol), specific hydrogen bonding interactions between the solvent and the aldehyde's carbonyl oxygen or the propoxy's ether oxygen can occur, further shifting the conformational balance. nih.gov

Table 2: Predicted Solvent Effects on Conformer Stability Note: This table presents a hypothetical scenario to illustrate the principles of solvent effects.

| Solvent (Dielectric Constant, ε) | Favored Conformer | Relative Energy Difference (ΔE, O-syn - O-anti, kJ/mol) |

|---|---|---|

| Gas Phase (ε=1) | O-anti | ~2.5 |

| Carbon Tetrachloride (ε=2.2) | O-anti | ~2.1 |

| Acetone (ε=21) | Depends on relative dipole moments | Could decrease or invert |

| Water (ε=80) | Depends on dipole moments and H-bonding | Significant shift expected |

Theoretical Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Studies

QSAR and chemoinformatics provide a framework for linking a molecule's structure to its chemical or biological activity through mathematical models. jmaterenvironsci.comresearchgate.net These studies are crucial for predicting the properties of new molecules and for designing compounds with desired characteristics.

Generation and Selection of Molecular Descriptors for this compound

The first step in any QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors can be grouped into several categories:

Constitutional (1D): Molecular weight, atom counts, bond counts.

Topological (2D): Based on the 2D graph of the molecule, these include connectivity indices (e.g., Kier & Hall indices) and topological polar surface area (TPSA), which is important for predicting transport properties.

Geometrical (3D): Derived from the 3D structure, these include molecular surface area, volume, and shape indices.

Quantum-Chemical (4D): These are derived from quantum mechanical calculations and represent electronic properties. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

The selection of descriptors is a critical step, often involving statistical methods like Principal Component Analysis (PCA) to choose a set of non-correlated descriptors that capture the most relevant structural information. jmaterenvironsci.com

Table 3: Selected Molecular Descriptors for this compound Note: Values are illustrative and represent typical outputs from chemoinformatics software.

| Descriptor Type | Descriptor Name | Illustrative Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 192.25 g/mol | Overall size of the molecule |

| Topological | Topological Polar Surface Area (TPSA) | 26.3 Ų | Related to membrane permeability |

| Electronic | LogP (Octanol-Water Partition Coefficient) | ~3.5 | Hydrophobicity |

| Quantum-Chemical | HOMO Energy | ~ -6.2 eV | Electron-donating ability |

| Quantum-Chemical | LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| Quantum-Chemical | Dipole Moment | ~3.0 - 4.0 D | Overall molecular polarity |

Development of Theoretical Models for Predicted Chemical Reactivity and Interactions

Once descriptors are calculated for a series of related compounds, a mathematical model can be built to predict a specific activity, such as chemical reactivity. The reactivity of an aromatic aldehyde is influenced by the electronic properties of the carbonyl carbon. stackexchange.comstackexchange.com Resonance and inductive effects from the ring substituents modify the partial positive charge on this carbon, affecting its susceptibility to nucleophilic attack. stackexchange.comyoutube.com

A common method for model development is Multiple Linear Regression (MLR), which generates an equation linking the activity to the most relevant descriptors. jmaterenvironsci.com For instance, a hypothetical model to predict the reactivity of substituted benzaldehydes towards a nucleophile might take the form:

Predicted Reactivity = c₀ + c₁(LUMO Energy) + c₂(Partial Charge on C=O) + c₃*(Steric Descriptor)

Here, c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. The model's statistical validity and predictive power must be rigorously tested using internal and external validation techniques. jmaterenvironsci.com Such models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Table 4: Illustrative Data for a Hypothetical QSAR Model of Benzaldehyde (B42025) Reactivity

| Compound | LUMO (eV) | Charge on C(carbonyl) | Experimental Reactivity (log k) |

|---|---|---|---|

| Benzaldehyde | -1.45 | +0.25 | 1.00 |

| 4-Nitrobenzaldehyde | -2.10 | +0.28 | 1.55 |

| 4-Methoxybenzaldehyde | -1.20 | +0.23 | 0.75 |

| This compound | -1.50 | +0.24 | (To be predicted) |

An in-depth analysis of the chemical reactivity and derivatization potential of this compound reveals a versatile scaffold for organic synthesis. The molecule's reactivity is primarily dictated by its two key functional regions: the aldehyde group and the substituted aromatic ring. These sites allow for a wide range of transformations, enabling the construction of more complex molecular architectures.

Potential Applications of 2 Propoxy 5 Propylbenzaldehyde and Its Derivatives in Materials Science and Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Architectures

In the realm of organic synthesis, substituted benzaldehydes are fundamental building blocks for creating highly functionalized molecules. acs.orgrug.nl The aldehyde group of 2-Propoxy-5-propylbenzaldehyde serves as a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. This reactivity allows for the introduction of diverse molecular fragments, paving the way for the synthesis of complex organic architectures.

The presence of the propoxy and propyl substituents on the aromatic ring influences the electronic properties and steric environment of the aldehyde group, thereby modulating its reactivity. nih.gov These alkyl and alkoxy groups can also play a crucial role in directing the self-assembly of molecules, a key principle in the bottom-up fabrication of supramolecular structures. The synthesis of functionalized benzaldehydes is a critical area of research, as these compounds are precursors to a wide range of more complex molecules used in pharmaceuticals and materials science. acs.orgresearchgate.net

| Reaction Type | Potential Product Class | Significance |

| Aldol Condensation | Chalcones, Flavonoids | Precursors to biologically active compounds and dyes. |

| Wittig Reaction | Substituted Stilbenes | Building blocks for optoelectronic materials. |

| Knoevenagel Condensation | Coumarins, Cyanoacrylates | Important scaffolds in medicinal chemistry and for adhesives. |

| Reductive Amination | Substituted Benzylamines | Key intermediates in pharmaceutical synthesis. |

| Grignard Reaction | Secondary Alcohols | Versatile intermediates for further functionalization. |

Applications in Advanced Organic Materials

The structural features of this compound make it a promising candidate for the development of advanced organic materials with specific optical, electronic, and physical properties.

Benzaldehyde (B42025) derivatives are valuable monomers and precursors in polymer chemistry. The aldehyde functionality can be utilized in polymerization reactions to form various types of polymers. For instance, benzaldehyde-functionalized polymers can be synthesized through reactions like nucleophilic substitution or carbodiimide (B86325) chemistry. researchgate.net Polymers incorporating alkoxy and alkyl substituted aromatic rings can exhibit desirable properties such as increased solubility and processability, which are crucial for their application in various technologies.

The aldehyde group can be transformed into other functional groups, such as alkenes or alkynes, which can then undergo polymerization. For example, a Wittig-type reaction could convert the aldehyde to a vinyl group, creating a monomer suitable for vinyl polymerization. Furthermore, the synthesis of polymers from alkoxy-substituted precursors is a known strategy to create functional materials with specific properties. rsc.orgscispace.com

| Polymerization Strategy | Resulting Polymer Type | Potential Application |

| Polycondensation with phenols | Phenolic Resins (Novolacs) | Adhesives, coatings, and molding compounds. googleapis.com |

| Conversion to vinyl monomer | Polystyrenes and related polymers | Plastics, films, and insulators. |

| Immobilization onto polymer backbones | Functionalized Polymers | Biocidal materials, catalysts. nih.gov |

The development of organic semiconductors is a rapidly growing field with applications in flexible displays, solar cells, and sensors. The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. Alkoxy and alkyl substituted aromatic compounds are frequently incorporated into the design of organic semiconductors to enhance their solubility and tune their energy levels.

While direct data on this compound is not available, its structural motifs are relevant. Benzaldehyde derivatives can be used to synthesize larger conjugated systems, such as stilbenes and Schiff bases, which are known to exhibit semiconducting and liquid crystalline properties. nih.govresearchgate.net The propoxy and propyl groups could improve the processability of such materials from solution, a key advantage for the fabrication of large-area electronic devices.

Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics. Benzaldehyde-based novolac resins have been explored for use in photoresist formulations. googleapis.com More advanced, chemically amplified photoresists can also be based on polyaldehyde structures. researchgate.netcambridge.org These materials undergo a change in solubility upon exposure to light, allowing for the selective removal of either the exposed or unexposed regions.

The substitution pattern of this compound could potentially influence the properties of a photoresist resin, such as its dissolution rate in developer solutions and its thermal stability. The development of novel photoresist materials, including those based on small molecules, is crucial for advancing next-generation lithography techniques. cornell.edu

Contributions to Fundamental Research in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the backbone of many pharmaceuticals, agrochemicals, and functional materials. Substituted benzaldehydes are versatile starting materials for the synthesis of a wide array of heterocyclic systems. organic-chemistry.org

The aldehyde group of this compound can react with various dinucleophiles to construct five-, six-, and seven-membered heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with ortho-diamines can lead to the formation of benzimidazoles. The specific substitution on the benzaldehyde ring can influence the reaction pathways and the properties of the resulting heterocyclic products. The synthesis of heterocycles from readily available aldehydes is a cornerstone of synthetic organic chemistry. nih.gov

| Reactant | Resulting Heterocycle |

| o-Phenylenediamine | Benzimidazoles |

| Hydrazine | Pyrazoles |

| Amidines | Pyrimidines |

| Thiols and Amines | Thiazoles |

| Malononitrile | Pyridines |

Conclusion and Future Research Directions for 2 Propoxy 5 Propylbenzaldehyde

Summary of Current Research Gaps and Opportunities

A thorough review of existing scientific literature indicates that 2-Propoxy-5-propylbenzaldehyde remains a largely uncharacterized compound. This significant research gap presents a compelling opportunity for foundational studies to establish its physicochemical properties, spectroscopic signature, and potential bioactivity. The exploration of this molecule can build upon the extensive research conducted on other substituted benzaldehydes, which have shown a wide range of applications, including in medicinal chemistry and materials science. The presence of both a propoxy and a propyl group on the benzaldehyde (B42025) core suggests the potential for unique steric and electronic properties that could translate into novel applications.

Prospective Avenues in Novel Synthetic Methodologies

While specific synthetic routes for this compound are not documented, several modern synthetic strategies employed for analogous compounds could be adapted for its efficient preparation. One promising approach is the use of one-pot tandem reactions, which offer the advantages of reduced reaction times, lower costs, and minimized waste by avoiding the isolation of intermediates. liberty.edu Another viable strategy involves the derivatization of a more readily available precursor, such as 2-hydroxy-5-propylbenzaldehyde (B3057484), through Williamson ether synthesis to introduce the propoxy group. Furthermore, transition metal-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of functionalized benzaldehydes. acs.org

A potential synthetic pathway could involve a two-step, one-pot procedure where a suitable precursor is first reduced to form a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with an appropriate organometallic reagent. acs.org The development of an efficient and scalable synthesis will be a critical first step in enabling further research into the properties and applications of this compound.

| Method | Description | Potential Advantages |

| Tandem Reaction | A multi-step reaction where subsequent reactions occur in the same pot without isolation of intermediates. | Time and cost-efficient, reduced waste. |

| Williamson Ether Synthesis | An organic reaction, forming an ether from an organohalide and a deprotonated alcohol (alkoxide). | A well-established and reliable method for ether formation. |

| Cross-Coupling Reaction | A reaction in which two fragments are joined together with the aid of a metal catalyst. | High versatility in introducing a wide range of functional groups. |

Future Directions in Advanced Computational and Theoretical Investigations

In the absence of experimental data, advanced computational and theoretical investigations can provide valuable insights into the molecular structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to predict its optimized geometry, electronic properties such as HOMO-LUMO gaps, and electrostatic surface potentials. acs.orgacs.org Such computational studies have been successfully applied to a wide range of substituted benzaldehydes to understand their structure-property relationships. researchgate.netresearchgate.net

Furthermore, Quantitative Structure-Property Relationship (QSPR) modeling could be utilized to predict various physicochemical properties of this compound based on its molecular descriptors. researchgate.netresearchgate.net These theoretical predictions can guide future experimental work by identifying promising areas of application and informing the design of new functional molecules based on its scaffold. Time-dependent DFT (TD-DFT) simulations could also predict its UV-vis spectra, aiding in its experimental characterization. acs.org

| Computational Method | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, electrostatic potential. | Provides fundamental understanding of molecular structure and reactivity. |

| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (e.g., boiling point, solubility). | Enables prediction of macroscopic properties from molecular structure. |

| Time-Dependent DFT (TD-DFT) | UV-vis absorption spectra. | Aids in the experimental identification and characterization of the compound. |

Emerging Research Opportunities in Novel Material Development Based on Substituted Benzaldehydes

Substituted benzaldehydes are valuable building blocks for the synthesis of a diverse array of novel materials. Their aldehyde functionality allows for facile conversion into various other functional groups, making them versatile precursors for polymers, organic frameworks, and functional dyes. The unique substitution pattern of this compound could impart desirable properties to new materials, such as enhanced solubility in organic solvents or specific liquid crystalline behavior.

For example, substituted benzaldehydes have been used to create compounds that increase the oxygen affinity of human hemoglobin. nih.gov They are also precursors in the synthesis of heterocyclic compounds with potential biological activities. oiccpress.com The specific combination of the propoxy and propyl groups in this compound could lead to the development of new materials with applications in areas such as organic electronics, sensing, or as specialized ligands in catalysis. Future research could focus on polymerizing this molecule or using it as a key component in the synthesis of more complex molecular architectures.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of 2-Propoxy-5-propylbenzaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments (e.g., aldehyde proton at ~9.8–10.0 ppm) and carbon backbone. Compare with spectral libraries of structurally similar aldehydes (e.g., 5-Acetyl-2-methoxybenzaldehyde) .

- Infrared (IR) Spectroscopy : Identify key functional groups, such as the aldehyde C=O stretch (~1700 cm) and ether C-O vibrations (~1100–1250 cm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Store at 2–8°C in a dry, ventilated cabinet away from incompatible substances (e.g., strong bases or oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., sand or vermiculite) and dispose of as hazardous waste.

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Route Selection : Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized benzaldehyde derivatives (e.g., 5-propyl-2-hydroxybenzaldehyde).

- Yield Optimization : Vary reaction parameters (e.g., catalyst loading, solvent polarity, and temperature). Monitor intermediates via thin-layer chromatography (TLC) or GC-MS .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate solvation energies and transition states for reactions (e.g., aldehyde oxidation). Software tools like Gaussian or ORCA are recommended.

- Molecular Dynamics (MD) Simulations : Model solvent interactions using force fields (e.g., OPLS-AA) in software like GROMACS. Validate predictions with experimental kinetic studies .

Q. What experimental designs resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Standardized Testing : Use the shake-flask method across a range of solvents (e.g., water, ethanol, DMSO) at controlled temperatures (20–40°C). Quantify solubility via UV-Vis spectroscopy or HPLC.

- Data Harmonization : Compare results with Hansen solubility parameters (δ, δ, δ) to identify outliers. Publish full experimental conditions (e.g., purity grade, equilibration time) to enable replication .

Q. How can researchers investigate the thermal stability of this compound under varying atmospheric conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen vs. oxygen atmospheres to assess decomposition thresholds (e.g., 5% weight loss as stability criterion).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events. Correlate data with Arrhenius plots to model degradation kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition) across multiple concentrations. Use standardized cell lines (e.g., HEK293) to minimize variability.

- Meta-Analysis : Pool data from independent studies using PRISMA guidelines. Apply statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding factors (e.g., solvent choice or impurity profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.